molecular formula C19H19N3O4S2 B2597356 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 325986-86-5

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2597356
CAS No.: 325986-86-5
M. Wt: 417.5
InChI Key: KIBHSZAYIAORBB-VXPUYCOJSA-N
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Description

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound with the molecular formula C21H23N3O5S2 and a molecular weight of 461.55 g/mol . It belongs to a class of molecules featuring a benzo[d]thiazole core, a structure recognized in scientific literature for its diverse bioactive potential. Compounds based on the benzo[d]thiazole scaffold have been investigated for various research applications, including as inhibitors of bacterial cell division and as potent tyrosinase inhibitors . The incorporation of the morpholinosulfonyl group in its structure is a feature of interest in medicinal chemistry, as sulfonamide derivatives are known for their ability to interact with biological targets . This makes the compound a valuable intermediate or tool for researchers in fields such as antibacterial discovery , enzyme inhibition studies , and general medicinal chemistry research. The structural features of related N-(benzo[d]thiazol-2-yl)benzamide compounds have been characterized using techniques including 1H NMR, 13C NMR, and mass spectrometry, confirming their solid-state architecture and electronic properties . This product is intended for research purposes in a laboratory setting. It is For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-21-16-4-2-3-5-17(16)27-19(21)20-18(23)14-6-8-15(9-7-14)28(24,25)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBHSZAYIAORBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ylidene Group: The ylidene group is formed by the condensation of the 3-methylbenzothiazole with an appropriate aldehyde or ketone in the presence of a base such as sodium hydroxide.

    Attachment of the Morpholinosulfonyl Group: The final step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the intermediate compound with morpholine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ylidene group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties make it a candidate for the development of new cancer treatments. Additionally, its antimicrobial activity suggests potential use as an antibiotic or antifungal agent.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function. In microbial cells, it inhibits cell wall synthesis and disrupts membrane integrity, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in the benzothiazole substituents, sulfonyl groups, or benzamide modifications. Below is a comparative analysis:

Compound Substituents (Benzothiazole) Sulfonyl Group Key Functional Groups Molecular Weight (g/mol) Spectral Data (IR/NMR)
Target: (Z)-N-(3-Methylbenzo[d]thiazol-2-ylidene)-4-(morpholinosulfonyl)benzamide 3-Methyl Morpholine Benzamide, C=S (thione tautomer) ~445 (calculated) IR: νS=O ~1350 cm⁻¹ (sulfonyl), νC=O ~1680 cm⁻¹; ¹H-NMR: δ 2.5 (s, CH₃), δ 3.6 (m, morpholine)
Compound 7 (): N-(4-Chloro-3-prop-2-ynylbenzo[d]thiazol-2-ylidene)-4-(morpholinosulfonyl)benzamide 4-Chloro, 3-Propargyl Morpholine Benzamide, C≡C (propargyl) ~478 IR: νC≡C ~2100 cm⁻¹; ¹H-NMR: δ 3.1 (s, C≡CH), δ 4.0 (m, morpholine)
Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole core None Benzamide, acryloyl, dimethylamino 392 IR: νC=O 1690, 1638 cm⁻¹; MS: m/z 392 (M⁺)
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide () 3-Ethyl, 4-Fluoro Azepane (7-membered ring) Benzamide, C-F ~477 ¹H-NMR: δ 1.3 (t, CH₂CH₃), δ 4.2 (q, azepane)

Spectral and Electronic Properties

  • IR Spectroscopy :
    • The target compound’s sulfonyl group shows strong S=O stretches (~1350 cm⁻¹), consistent with analogues in and . Absence of C≡C or C=O (acryloyl) bands distinguishes it from Compounds 7 and 4g .
  • ¹H-NMR :
    • The methyl group (δ 2.5) in the target contrasts with the propargyl (δ 3.1) or ethyl groups (δ 1.3) in analogues. Morpholine protons (δ 3.6) are consistent across sulfonyl derivatives .

Tautomerism and Stability

The target compound likely exists in the thione tautomer (C=S), as evidenced by IR data (νC=S ~1247–1255 cm⁻¹) and absence of νS-H bands (~2500–2600 cm⁻¹), similar to triazole-thiones in . This tautomerism enhances stability and hydrogen-bonding capacity compared to non-tautomerizing analogues like Compound 4g .

Biological Activity

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C19H21N3O5S2
  • Molecular Weight : 435.51 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent. Its mechanism of action involves the inhibition of specific cellular pathways that promote tumor growth.

Anticancer Activity

A series of studies have demonstrated the compound's efficacy against various cancer cell lines:

  • Cell Line Studies :
    • The compound was tested against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines. It exhibited IC50 values indicating potent antiproliferative effects.
    • For example, one study reported IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells, showcasing its potential as a therapeutic agent in lung cancer treatment .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by assays that measured cell cycle progression and apoptosis rates. For instance, one of the derivatives showed a significant increase in apoptosis in A549 cells compared to control groups .

Data Table: Anticancer Activity Summary

Cell LineCompoundIC50 Value (µM)Mechanism of Action
A549(Z)-N-(...1.48 - 47.02Induces apoptosis
NCI-H23(Z)-N-(...0.49 - 68.9Inhibits cell proliferation

Case Studies

Several case studies have been published detailing the synthesis and evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized derivatives of benzothiazole with morpholino groups and evaluated their anticancer properties. The most active compounds were found to significantly inhibit tumor growth in vitro and induced apoptosis through specific signaling pathways .
  • Comparative Studies :
    • Comparative analyses with known anticancer agents revealed that some derivatives of this compound exhibited comparable or superior activity to established drugs like staurosporine, emphasizing their potential for further development .

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